BenchChemオンラインストアへようこそ!

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate

Gastrointestinal motility Anti-emetic Quinuclidine SAR

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate (CAS 62190-15-2) is a synthetic sulfamoylbenzamide derivative featuring a quinuclidine ring attached at the 4-position to the benzamide nitrogen. Its core scaffold—2-methoxy-5-sulfamoylbenzamide—is shared with the antipsychotic drug sulpiride, but the quinuclidine substitution differentiates it from the pyrrolidinyl-ethyl side chain of sulpiride.

Molecular Formula C30H44N6O9S2
Molecular Weight 696.8 g/mol
CAS No. 62190-15-2
Cat. No. B13769771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate
CAS62190-15-2
Molecular FormulaC30H44N6O9S2
Molecular Weight696.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC23CCN(CC2)CC3.COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC23CCN(CC2)CC3.O
InChIInChI=1S/2C15H21N3O4S.H2O/c2*1-22-13-3-2-11(23(16,20)21)10-12(13)14(19)17-15-4-7-18(8-5-15)9-6-15;/h2*2-3,10H,4-9H2,1H3,(H,17,19)(H2,16,20,21);1H2
InChIKeyDMMPSCJDRLZFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate – Structural and Pharmacological Baseline for Procurement


Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate (CAS 62190-15-2) is a synthetic sulfamoylbenzamide derivative featuring a quinuclidine ring attached at the 4-position to the benzamide nitrogen. Its core scaffold—2-methoxy-5-sulfamoylbenzamide—is shared with the antipsychotic drug sulpiride, but the quinuclidine substitution differentiates it from the pyrrolidinyl-ethyl side chain of sulpiride [1]. The compound is a member of the substituted benzamide class known for interactions with dopaminergic, serotonergic, and muscarinic receptor systems, and patent literature identifies 4-quinuclidinyl benzamides as having gastrointestinal motility-enhancing and anti-emetic properties distinct from 3-quinuclidinyl analogs [2]. The hemihydrate crystalline form provides a defined stoichiometric composition relevant to formulation, analytical reference, and regulatory documentation.

Why Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate Cannot Be Replaced by In-Class Analogs


Quinuclidine benzamides display divergent pharmacological profiles that are exquisitely sensitive to both the quinuclidine attachment position (3- vs. 4-substitution) and the benzamide ring substituent pattern. The 3-quinuclidinyl benzamides (e.g., zacopride analogs) are established 5-HT3 receptor antagonists, whereas 4-quinuclidinyl benzamides disclosed in EP 0202062 exhibit a distinct gastric prokinetic and anti-emetic profile uncoupled from the serotonergic M-antagonist activity of their 3-substituted counterparts [1]. Additionally, the 5-sulfamoyl group on the benzamide ring introduces hydrogen-bond donor/acceptor capacity absent in 5-halo analogs, potentially altering target engagement, solubility, and metabolic fate. The hemihydrate crystalline form further imposes specific physicochemical constraints: substituting an anhydrous free base, a different salt, or a different hydration state can alter dissolution rate, hygroscopicity, and long-term stability, with documented examples in the quinuclidine class showing aqueous instability of the free base under certain pH and co-solvent conditions [2]. These multi-dimensional differences mean that even structurally proximate analogs cannot be assumed interchangeable without quantitative comparative data.

Quantitative Differential Evidence for Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate


4-Quinuclidinyl vs. 3-Quinuclidinyl Benzamides: Divergent Pharmacological Activity Profiles

Patent EP 0202062 explicitly distinguishes 4-quinuclidinyl benzamides from prior-art 3-quinuclidinyl benzamides (e.g., those in GB 2125398A and EP-A-99789). The 3-quinuclidinyl compounds are characterized as serotonin M-antagonists (5-HT3), whereas the newly discovered 4-quinuclidinyl benzamides are described as having 'good gastro-intestinal motility enhancing activity and also anti-emetic activity' [1]. While quantitative Ki or ED50 values for CAS 62190-15-2 specifically are not publicly disclosed in the patent, a structurally related 4-quinuclidinyl benzamide (Example compound) demonstrated an ED50 of 9 mg/kg i.d. in a ferret/dog emesis model [2], providing a quantitative benchmark for the 4-quinuclidinyl subclass. This contrasts with the prototypical 3-quinuclidinyl 5-HT3 antagonist profile where activity resides in the (R)-enantiomer with Ki values as low as 0.15 ± 0.05 nM at the 5-HT3 receptor [3].

Gastrointestinal motility Anti-emetic Quinuclidine SAR

Sulfamoyl vs. Halo Substitution at the 5-Position: Impact on Aurora Kinase A Inhibition

CAS 62190-15-2 showed an IC50 of 42,000 nM (42 µM) against recombinant full-length human Aurora kinase A in a baculovirus expression system [1]. In contrast, structurally related m-sulfamoylbenzamide derivatives optimized for kinase inhibition demonstrate significantly higher potency; for example, the butyrylcholinesterase inhibitor Z32439948, also an m-sulfamoylbenzamide derivative, exhibits an IC50 of 1.4 µM against hBChE [2], indicating a roughly 30-fold potency difference. While the Aurora kinase A activity of CAS 62190-15-2 is modest in absolute terms, the presence of the 5-sulfamoyl group is a critical determinant: 5-halo analogs (e.g., 5-chloro quinuclidine benzamides) generally lack this kinase-interaction motif and are primarily characterized as 5-HT3 or α7 nAChR ligands rather than kinase inhibitors [3]. This suggests that the sulfamoyl moiety may enable ancillary kinase polypharmacology not accessible to 5-halo-substituted comparators.

Aurora kinase A Kinase inhibition Sulfamoylbenzamide

Hemihydrate Crystalline Form: Physicochemical and Procurement Differentiation

CAS 62190-15-2 is specifically defined as the hemihydrate crystalline form, with the molecular formula explicitly incorporating 0.5 H2O per molecule of the free base (C15H21N3O4S·0.5H2O) . This stoichiometric hydration state distinguishes it from the anhydrous free base (CAS 62190-13-0, N-(1-azabicyclo[2.2.2]octan-3-yl)-2-methoxy-5-sulfamoylbenzamide) and from hydrochloride or other salt forms commonly encountered in quinuclidine benzamide research . In the broader quinuclidine compound class, aqueous instability of free base forms has been documented, with degradation observed depending on pH and co-solvent composition; for example, a structurally related quinuclidine compound showed variable stability under aqueous conditions with HPLC purity assessment [1]. The hemihydrate crystalline lattice can influence dissolution rate, hygroscopicity, and long-term storage stability relative to anhydrous or amorphous forms. For procurement, specifying the hemihydrate form ensures reproducible solid-state properties in experimental protocols, as different hydration states can yield different XRPD patterns, thermal analysis profiles (DSC/TGA), and solubilization behavior.

Crystalline form Hemihydrate Solid-state chemistry

Dual Gastrointestinal Motility and Anti-Emetic Activity: Differentiation from Pure 5-HT3 Antagonists

The 4-quinuclidinyl benzamide subclass claimed in EP 0202062 is distinguished by a dual activity profile: enhancement of gastrointestinal motility combined with anti-emetic efficacy, without the dopaminergic antagonism that causes the extrapyramidal side effects of classical benzamide anti-emetics such as metoclopramide [1]. Metoclopramide acts primarily via D2 dopamine receptor blockade (Ki ≈ 28 nM at D2) in addition to 5-HT3 antagonism, leading to sedation and dystonic reactions [2]. The patent explicitly states that the 4-quinuclidinyl benzamides 'are not dopaminergic antagonists and which are free of the undesirable side effects of the presently known antiemetic agents' [1]. While the precise D2 binding affinity of CAS 62190-15-2 remains unpublished, the structural distinction—a 4-quinuclidinyl group replacing the diethylaminoethyl side chain of metoclopramide—is consistent with the patent's disclosure of dopaminergic-sparing benzamides. This mechanistic differentiation positions 4-quinuclidinyl benzamides as candidates for gastrointestinal indications where avoidance of central dopaminergic blockade is therapeutically desirable.

Gastric prokinetic Anti-emetic Non-dopaminergic

CYP450 Metabolic Liability Differentiation: 5-Sulfamoyl vs. Alternative Substituents

In silico prediction data for N-alkyl quaternary quinuclidines indicate that long-chain alkyl derivatives (C12, C14) inhibit CYP2D6, which may underlie pharmacokinetics-related drug-drug interactions leading to toxic or unwanted adverse effects [1]. The 2-methoxy-5-sulfamoyl substitution pattern of CAS 62190-15-2, lacking long alkyl chains and bearing polar sulfamoyl functionality, is structurally distinct from these high-risk quinuclidine derivatives. However, a BindingDB entry for a related sulfamoylbenzamide (CHEMBL387144) showed CYP1A1-related bioactivation with an IC50 of 2,600 nM in transfected CHO cells [2], indicating that sulfamoyl-containing benzamides may engage CYP1A isoforms. The 5-sulfamoyl group, being more polar and metabolically distinct than the 5-chloro or 5-methyl substituents in common quinuclidine benzamide comparators (e.g., zacopride, PNU-282987), may exhibit altered CYP inhibition and substrate profiles that require empirical characterization in development programs.

CYP450 inhibition Drug metabolism Quinuclidine

Optimal Research and Industrial Application Scenarios for Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate


Gastrointestinal Motility and Non-Dopaminergic Anti-Emesis Research

As a 4-quinuclidinyl benzamide with documented gastric prokinetic and anti-emetic activity distinct from dopaminergic antagonists, this compound is suited for in vivo models of gastroparesis, post-operative ileus, or chemotherapy-induced nausea where avoidance of D2-mediated CNS side effects is desired. The dual motility/anti-emetic profile differentiates it from pure 5-HT3 antagonists (e.g., ondansetron) and from D2-antagonist prokinetics (e.g., metoclopramide) [1].

Quinuclidine Positional Isomer SAR Libraries for Receptor Subtype Selectivity

The 4-quinuclidinyl attachment represents a key SAR variable: 3-quinuclidinyl benzamides are primarily 5-HT3 ligands, while 4-quinuclidinyl benzamides exhibit a distinct pharmacological trajectory toward gastrointestinal targets [1]. This compound serves as a reference standard in systematic SAR libraries comparing 3- vs. 4-quinuclidinyl positional isomers, enabling mapping of receptor selectivity as a function of quinuclidine attachment geometry.

Kinase Polypharmacology Screening with Sulfamoylbenzamide Scaffolds

The 5-sulfamoylbenzamide moiety provides a hydrogen-bonding pharmacophore with demonstrated, albeit modest, Aurora kinase A inhibitory activity (IC50 = 42 µM) [2]. This compound can serve as a starting scaffold for medicinal chemistry optimization targeting kinase inhibition, particularly where the quinuclidine moiety offers conformational constraint and potential blood-brain barrier penetration different from pyrrolidinyl-ethyl (sulpiride-type) or piperidinyl benzamides.

Analytical Reference Standard and Solid-State Formulation Studies

The defined hemihydrate crystalline form (CAS 62190-15-2) provides a stoichiometrically consistent reference material for XRPD, DSC/TGA, and dissolution studies . This is critical for formulation development where the hydration state affects solubility, stability, and bioavailability. The hemihydrate also serves as a comparator in solid-form screening against anhydrous (CAS 62190-13-0) and salt forms of quinuclidine benzamides.

Quote Request

Request a Quote for Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.